molecular formula C17H23N3O3 B6300407 2-Acetyl-3-((2-morpholin-4-ylethyl)amino)-N-phenylprop-2-enamide CAS No. 1025520-90-4

2-Acetyl-3-((2-morpholin-4-ylethyl)amino)-N-phenylprop-2-enamide

Cat. No. B6300407
CAS RN: 1025520-90-4
M. Wt: 317.4 g/mol
InChI Key: STQQUCOMFPQZHH-QWTLTLSPSA-N
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Description

2-Acetyl-3-((2-morpholin-4-ylethyl)amino)-N-phenylprop-2-enamide (hereafter referred to as Acetyl-Morpholine) is a small molecule used in a variety of scientific research applications. It is a derivative of the morpholine family, which is a heterocyclic compound containing a nitrogen atom in a four-membered ring. Acetyl-Morpholine is used as a reagent in the synthesis of other compounds and as an inhibitor of enzymes and proteins. It is also used in the study of protein-protein interactions, as well as in the study of enzyme kinetics and the development of new drugs.

Scientific Research Applications

Acetyl-Morpholine is used in a variety of scientific research applications. It is commonly used as an inhibitor of enzymes and proteins, as it is able to bind and inhibit the activity of these molecules. It is also used as a reagent in the synthesis of other compounds, such as peptides and proteins. In addition, Acetyl-Morpholine is used in the study of protein-protein interactions and in the study of enzyme kinetics. Finally, Acetyl-Morpholine is used in the development of new drugs, as it has been shown to have properties that could be beneficial for drug design.

Mechanism of Action

Acetyl-Morpholine is an inhibitor of enzymes and proteins. It is able to bind to the active site of the enzyme or protein, preventing it from binding to its substrate and thus inhibiting its activity. Acetyl-Morpholine is also able to bind to the active site of enzymes and proteins, preventing them from undergoing conformational changes that are necessary for their activity.
Biochemical and Physiological Effects
Acetyl-Morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, as well as to interfere with protein-protein interactions. In addition, Acetyl-Morpholine has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The use of Acetyl-Morpholine in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. It is also able to bind to a wide variety of enzymes and proteins, making it a useful tool for studying their activity. However, Acetyl-Morpholine is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The use of Acetyl-Morpholine in scientific research is still in its early stages, and there are many potential future directions that could be explored. For example, it could be used to study the structure and function of proteins and enzymes in greater detail, as well as to develop new drugs that target specific proteins and enzymes. It could also be used to study the effects of Acetyl-Morpholine on other molecules, such as DNA, RNA, and metabolites. Finally, Acetyl-Morpholine could be used to study the effects of environmental factors, such as pH and temperature, on the activity of proteins and enzymes.

Synthesis Methods

Acetyl-Morpholine is synthesized from the reaction of morpholine and acetyl chloride in aqueous solution. The reaction is carried out in a two-phase system, with the morpholine dissolved in the aqueous phase and the acetyl chloride dissolved in the organic phase. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is typically carried out at room temperature. The reaction is complete when the morpholine is completely converted to Acetyl-Morpholine.

properties

IUPAC Name

(Z)-3-hydroxy-2-(2-morpholin-4-ylethyliminomethyl)-N-phenylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-14(21)16(17(22)19-15-5-3-2-4-6-15)13-18-7-8-20-9-11-23-12-10-20/h2-6,13,21H,7-12H2,1H3,(H,19,22)/b16-14-,18-13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQQUCOMFPQZHH-QWTLTLSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NCCN1CCOCC1)C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C=NCCN1CCOCC1)/C(=O)NC2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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